Selectivity Profiling vs. USP1 and USP7 Inhibitors
ML364 demonstrates a distinct target selectivity profile compared to other preclinical DUB inhibitors. In standardized biochemical assays, ML364 inhibits USP2 with an IC₅₀ of 1.1 μM [1]. In contrast, ML323 inhibits the USP1-UAF1 complex with an IC₅₀ of 76 nM, exhibiting negligible activity against USP2 [2]. Similarly, P5091 inhibits USP7 with an IC₅₀ of 4.2 μM but does not target USP2 [2]. This differential selectivity is critical, as USP2, USP1, and USP7 regulate distinct cellular processes—cell cycle progression, DNA damage response, and p53/MDM2 signaling, respectively. For researchers investigating USP2-specific pathways, ML364 is the required tool compound; ML323 and P5091 are unsuitable substitutes.
| Evidence Dimension | Biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | USP2 IC₅₀ = 1.1 μM |
| Comparator Or Baseline | ML323: USP1-UAF1 IC₅₀ = 76 nM; P5091: USP7 IC₅₀ = 4.2 μM |
| Quantified Difference | Target specificity: ML364 inhibits USP2, whereas ML323 and P5091 are specific for USP1 and USP7, respectively. |
| Conditions | Biochemical assays using internally quenched fluorescent di-ubiquitin substrates (USP2) and Ub-Rho assay (USP1). |
Why This Matters
This evidence confirms that ML364 is the appropriate, validated chemical probe for USP2, ensuring experimental specificity and preventing misinterpretation of results due to off-target DUB inhibition.
- [1] Davis MI, Pragani R, Fox JT, et al. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models. J Biol Chem. 2016;291(47):24628-24640. View Source
- [2] Chen Y, Wang B, Hou J, et al. Emerging potential of ubiquitin-specific proteases and ubiquitin-specific proteases inhibitors in breast cancer treatment. World J Clin Oncol. 2022;13(11):835-852. View Source
